1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-16-8-7-11(9-17(16)22-2)14(19)10-15(20)12-5-3-4-6-13(12)18/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZVHWUIAPIMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353567 | |
| Record name | 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-35-6 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and subsequent reduction.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity. Solvents such as ethanol or methanol are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction times and yields. Catalysts and automated systems are employed to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpropane derivatives.
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione exhibit notable antioxidant activities. These properties are essential in combating oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, which may help in preventing cellular damage and aging processes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and death, making it a candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
The compound has been identified to exhibit anti-inflammatory effects, which can be beneficial in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold in the design of new drugs. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. Researchers are exploring derivatives of this compound to optimize its pharmacological profile.
Material Science Applications
In addition to its biological applications, this compound is also being investigated for use in material science. Its unique chemical structure may allow it to function as a precursor for synthesizing novel polymers or nanomaterials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of derivatives based on this compound. The research demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The findings suggest that these derivatives could be developed into nutraceuticals aimed at preventing oxidative stress-related diseases.
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute explored the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers. These findings provide a foundation for further preclinical studies aimed at developing effective cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: (2E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP)
Key Differences :
- Backbone: DMHP contains a propenone (α,β-unsaturated ketone) group, whereas the target compound has a propane-1,3-dione moiety.
- Synthesis: DMHP is synthesized via microwave-assisted Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 1-(2-hydroxyphenyl)ethanone. This method offers rapid reaction times and higher yields compared to traditional heating methods .
Physicochemical Properties :
- The hydroxyl group in DMHP facilitates hydrogen bonding, improving aqueous solubility compared to fully methoxylated analogs.
Structural Analog: 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone
Key Differences :
- Substitution Pattern : This analog features a 2,4,6-trimethoxyphenyl group, increasing steric bulk and lipophilicity (predicted logP ~3.5) compared to the target compound’s 2-hydroxyphenyl group.
- Biological Activity : Trimethoxy derivatives are often associated with enhanced antimicrobial and anticancer properties due to improved membrane permeability .
Structural Analog: 3,4-Dimethoxychalcone (CAS 53744-28-8)
Key Differences :
- Conjugation: Chalcones (1,3-diaryl-2-propen-1-ones) exhibit extended π-conjugation, leading to stronger fluorescence and radical scavenging activity. The target compound’s diketone structure may instead favor keto-enol tautomerism, altering reactivity .
- Bioactivity: Chalcones are well-documented for their anti-inflammatory and antiproliferative effects.
Structural Analog: 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (CAS 110047-50-2)
Key Differences :
- Substituent Effects : The 3,4,5-trimethoxyphenyl group enhances lipophilicity (XLogP3 = 3.4) and may improve blood-brain barrier penetration compared to the target compound’s hydroxyl group .
- Synthetic Flexibility : The absence of a hydroxyl group simplifies synthetic routes but reduces hydrogen-bonding interactions critical for target binding in enzymatic systems .
Lignin Model Compounds (e.g., Veratrylglycerol-β-guaiacyl ether)
Key Differences :
- Functional Groups : Lignin analogs like veratrylglycerol-β-guaiacyl ether (CAS 10535-17-8) contain diol and ether linkages instead of diketones. These structural features make them prone to oxidative degradation in alkaline conditions, as observed in lignin biodegradation studies .
- Biodegradability: Pseudomonas acidovorans degrades similar non-phenolic β-O-4 lignin models, suggesting that the target compound’s diketone structure might also be susceptible to microbial breakdown under specific conditions .
Comparative Data Table
Biological Activity
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione, often referred to as DP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other phenolic compounds and has been investigated for its effects on various biological processes, particularly in relation to melanin synthesis and antioxidant properties.
Chemical Structure and Properties
The chemical structure of DP can be described as follows:
- Molecular Formula : CHO
- Molecular Weight : 272.29 g/mol
- CAS Number : 109899-87-8
The compound features two aromatic rings with methoxy and hydroxy substituents, which are crucial for its biological activity.
Inhibition of Melanin Synthesis
Research has demonstrated that DP acts as a potent inhibitor of melanin synthesis through multiple mechanisms:
- Tyrosinase Inhibition : DP has been shown to inhibit the activity of tyrosinase, an enzyme crucial for melanin production. In studies, DP was found to be significantly more effective than kojic acid in inhibiting mushroom tyrosinase activity (IC = 200 μM) and had a lower IC against human tyrosinase (IC = 10 μM) .
- Accelerated Degradation of Tyrosinase : Beyond mere inhibition, DP promotes the degradation of tyrosinase in normal human epidermal melanocytes (NHEM), reducing the overall levels of this enzyme and thereby decreasing melanin production .
- Antioxidant Activity : The antioxidant properties of DP contribute to its ability to reduce melanin synthesis by mitigating oxidative stress, which is known to stimulate melanin production .
Study Overview
A pivotal study explored the dual mechanisms by which DP inhibits melanin synthesis. The researchers assessed both the enzymatic activity and protein levels of tyrosinase in NHEM after treatment with DP.
- Results :
- DP decreased melanin content significantly after seven days of treatment.
- At non-cytotoxic concentrations, DP did not affect tyrosinase mRNA levels but reduced protein levels by approximately 46% after 48 hours.
- The compound was found to accelerate the degradation of tyrosinase without altering the ratio of mature to immature forms .
Comparative Analysis with Other Compounds
In comparative studies, DP's effectiveness was benchmarked against other known inhibitors:
| Compound | IC (μM) | Mechanism |
|---|---|---|
| DP | 10 | Tyrosinase inhibition & degradation |
| Kojic Acid | 200 | Tyrosinase inhibition |
| Arbutin | 100 | Tyrosinase inhibition |
This table illustrates that DP is significantly more potent than both kojic acid and arbutin in terms of inhibiting melanin synthesis.
Q & A
Q. What synthetic methodologies are effective for preparing 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione?
A common approach involves Claisen-Schmidt condensation between substituted acetophenones and aldehydes. For example:
- Step 1: React 3,4-dimethoxyacetophenone with 2-hydroxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH).
- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization from ethanol or column chromatography.
- Characterization: Confirm structure using FT-IR (C=O stretching ~1650–1700 cm⁻¹), ¹H NMR (methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the range δ 6.5–7.5 ppm), and mass spectrometry .
Q. How can structural elucidation be performed for this compound?
- X-ray crystallography: Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding involving the hydroxyl group) .
- Multinuclear NMR: Use ¹³C-APT NMR to distinguish carbonyl carbons (δ ~190–200 ppm) and differentiate methoxy, hydroxyl, and aromatic carbons .
Q. What preliminary biological activities have been reported for structurally similar diones?
- Antioxidant activity: Assess via DPPH radical scavenging assays; methoxy and hydroxyl groups enhance electron donation .
- Antimicrobial screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion methods. Substitutions on the phenyl rings influence lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum chemical calculations (DFT): Model transition states and energy barriers for condensation reactions to identify optimal conditions (e.g., solvent polarity, temperature).
- Reaction path search tools: Use software like GRRM or AFIR to predict intermediates and byproducts, reducing trial-and-error experimentation .
Q. How do conflicting spectral data arise in characterizing derivatives, and how can they be resolved?
- Issue: Overlapping NMR signals from methoxy and hydroxyl protons in polar solvents.
- Resolution: Use deuterated DMSO to resolve hydroxyl protons (δ ~9–10 ppm) or apply 2D NMR techniques (e.g., COSY, HSQC) .
Q. What strategies mitigate hazards during large-scale synthesis?
Q. How can substituent effects on the phenyl rings modulate biological activity?
Q. What advanced separation techniques improve purity for pharmacological studies?
- High-performance liquid chromatography (HPLC): Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve diastereomers or regioisomers.
- Membrane filtration: Apply nanofiltration to remove low-molecular-weight impurities .
Methodological Notes
- Contradiction handling: If biological assay results conflict with computational predictions, validate via dose-response curves or molecular docking studies to assess binding affinities .
- Data reproducibility: Document solvent batch effects (e.g., ethanol purity) and reaction atmosphere (inert vs. ambient) to ensure consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
